molecular formula C11H12N4O3 B2880194 N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-30-7

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2880194
CAS No.: 936323-30-7
M. Wt: 248.242
InChI Key: OMZVXHLBQRWXBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It is built around a 1,2,3-triazole heterocyclic core, a privileged scaffold renowned for its versatile biological activities and its role as a bioisostere for various functional groups, such as amides and esters . The incorporation of the 1,2,3-triazole ring can improve key physicochemical properties of a molecule, including its hydrogen bonding capacity, polarity, and metabolic stability, making it a valuable structure in the design of bioactive molecules . This specific compound features a carboxamide linkage connecting the triazole ring to a 2,4-dimethoxyphenyl group, a structural motif that is actively investigated in the development of novel therapeutic agents. Research into analogous 1,2,3-triazole-4-carboxamide compounds has identified them as a promising class of potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . Inhibiting PXR has therapeutic potential for preventing adverse drug-drug interactions and improving the efficacy of co-administered medications . Furthermore, 1,2,3-triazole derivatives, in general, demonstrate a broad spectrum of pharmacological activities in preclinical research, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use, nor for human consumption. Researchers handling this compound are responsible for understanding its safe handling and disposal procedures.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-7-3-4-8(10(5-7)18-2)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVXHLBQRWXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

    Reagents: 2,4-dimethoxyphenyl azide and an alkyne derivative.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name Substituents on Triazole Amide Substituent Notable Features Evidence ID
N-(2,4-Dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (Target) H at 1-position 2,4-Dimethoxyphenyl Electron-donating methoxy groups; potential for H-bonding and π-π interactions. -
5-Amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide 4-Chlorobenzyl at 1-position; amino at 5-position 2,4-Dimethoxyphenyl Bulky 4-chlorobenzyl group; amino group enhances H-bonding capacity.
N-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-triazole-4-carboxamide 2,4-Dimethylphenyl at 1-position; methyl at 5-position 2,4-Dimethoxyphenyl Steric hindrance from dimethylphenyl; methyl group alters electron density.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 2-Ethoxyphenyl at 1-position; methyl at 5-position 4-(5-Methyltriazol-1-yl)phenyl Ethoxy group increases lipophilicity; bifunctional triazole motif.
N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-triazole-4-carboxamide 2-Methoxyphenyl at 1-position; methyl at 5-position 2,6-Dimethylphenyl Ortho-substituents (methoxy, methyl) influence steric and electronic effects.
4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-phenoxyphenyl)-1H-triazole-5-carboxamide 4-Methoxybenzyl at 1-position; benzyloxy at 4-position 3-Phenoxyphenyl Benzyloxy and methoxybenzyl groups enhance solubility and metabolic stability.

Substituent Impact Analysis:

Aryl/Alkyl Groups (e.g., 4-chlorobenzyl , 2,4-dimethylphenyl ): Increase steric hindrance, which may limit conformational flexibility but improve target selectivity. Methoxy/Ethoxy Groups (e.g., 2-ethoxyphenyl ): Enhance lipophilicity and modulate electron density via resonance effects.

5-Position Substituents: Methyl Group (e.g., ): Electron-donating effect stabilizes the triazole ring; may influence metabolic stability. Amino Group (): Introduces H-bond donor capacity, critical for interactions with biological targets.

Amide Substituents :

  • 2,4-Dimethoxyphenyl (Target) : Provides two methoxy groups for H-bonding and hydrophobic interactions.
  • Heteroaryl Groups (e.g., 4-(5-methyltriazol-1-yl)phenyl ) : Introduce additional pharmacophoric elements for multitarget engagement.

Biological Activity

N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential applications in drug development.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 936323-30-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can engage with various enzymes and receptors, modulating their activity. The carboxamide functional group enhances binding through hydrogen bonding with biological macromolecules, while the 2,4-dimethoxyphenyl group influences lipophilicity and membrane permeability, thereby affecting bioavailability and efficacy .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects in vitro against several cancer cell lines. In one study, it showed an IC50_{50} value comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)Reference
A-43110.5
MOLT-48.7
K-5629.3

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of the compound. It exhibited activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A series of derivatives including this compound were evaluated for antiproliferative activity against leukemia cell lines (SR, MOLT-4). The results indicated that modifications to the triazole structure could enhance potency .
  • Structure-Activity Relationship (SAR) : Analysis revealed that substituents on the phenyl ring significantly influence biological activity. Electron-donating groups at specific positions enhance cytotoxic effects while maintaining selectivity towards cancer cells .

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